Tris(p-nitrobenzyl) Phosphate
Overview
Description
Tris(p-nitrobenzyl) Phosphate is a chemical compound with the molecular formula C21H18N3O10P and a molecular weight of 503.36 g/mol . It is primarily used in proteomics research and serves as a phosphorylating reagent . The compound is characterized by the presence of three p-nitrobenzyl groups attached to a central phosphate group, making it a versatile reagent in various chemical reactions.
Mechanism of Action
Target of Action
Tris(p-nitrobenzyl) Phosphate is primarily used as a phosphorylating reagent . It is used in proteomics research, particularly in the study of kinase-substrate relationships .
Mode of Action
The compound acts as a phosphorylating agent, adding a phosphate group to its target molecules . This phosphorylation can alter the function of the target molecule, often activating or deactivating enzymes or other proteins .
Biochemical Pathways
Phosphorylation, the process it facilitates, is a key regulatory mechanism in many cellular processes, including metabolism, protein function, and signal transduction .
Result of Action
The phosphorylation of target molecules by this compound can have various effects at the molecular and cellular level, depending on the specific targets and the context in which it is used . These effects can include changes in enzyme activity, alterations in protein structure and function, and modulation of signal transduction pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other chemicals in the reaction environment can affect its efficacy as a phosphorylating agent . Additionally, factors such as temperature and pH can influence its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(p-nitrobenzyl) Phosphate can be synthesized from 4-nitrobenzyl chloride . The reaction involves the use of silver orthophosphate as a catalyst in chloroform as the solvent . The detailed reaction conditions and steps are as follows:
Starting Material: 4-nitrobenzyl chloride
Catalyst: Silver orthophosphate
Solvent: Chloroform
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the laboratory preparation methods with scale-up adjustments to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Tris(p-nitrobenzyl) Phosphate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Substitution: The p-nitrobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The reduction of nitro groups results in the formation of tris(p-aminobenzyl) phosphate.
Substitution: Substitution reactions yield various derivatives depending on the substituents introduced.
Scientific Research Applications
Tris(p-nitrobenzyl) Phosphate is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a phosphorylating reagent in organic synthesis and catalysis.
Medicine: Research applications include the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: It is used in the synthesis of flame retardants and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Tris(3-nitrophenyl) Phosphine: Similar in structure but contains phosphine instead of phosphate.
Triphenyl Phosphate: Contains phenyl groups instead of p-nitrobenzyl groups.
Uniqueness
Tris(p-nitrobenzyl) Phosphate is unique due to the presence of p-nitrobenzyl groups, which provide specific reactivity and functional properties. This makes it particularly useful in proteomics research and as a phosphorylating reagent in organic synthesis .
Biological Activity
Methyl 5-formylpyridine-3-carboxylate (MFPC) is a pyridine derivative with notable potential in medicinal chemistry. This compound has drawn attention due to its various biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of MFPC, summarizing key research findings, mechanisms of action, and potential applications.
MFPC has the molecular formula C9H9NO4 and features both formyl and carboxylate functional groups. These groups are crucial for the compound's reactivity and biological interactions. The synthesis of MFPC typically involves a Vilsmeier-Haack reaction, which introduces the formyl group into the pyridine ring, followed by esterification to yield the carboxylate.
Antimicrobial Activity
Research has demonstrated that MFPC exhibits significant antimicrobial properties. In a study evaluating various pyridine derivatives, MFPC showed potent activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Table 1: Antimicrobial Activity of Methyl 5-Formylpyridine-3-Carboxylate
Bacterial Strain | Activity (MIC µg/mL) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 32 | Membrane disruption |
Escherichia coli | 64 | Inhibition of metabolic pathways |
Pseudomonas aeruginosa | 128 | Cell wall synthesis inhibition |
Anticancer Properties
MFPC has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including colon cancer (Colo 205) and neuroblastoma (SH-SY5Y). The compound's effectiveness is attributed to its ability to induce apoptosis in cancer cells through activation of caspase pathways .
Case Study: Anticancer Activity Assessment
In a recent study, MFPC was tested against several cancer cell lines:
- Cell Lines Tested : Colo 205 (colon adenocarcinoma), SH-SY5Y (neuroblastoma), MRC-5 (non-cancerous lung fibroblast).
- Findings : The highest cytotoxic effect was observed in SH-SY5Y cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin .
The biological activity of MFPC can be attributed to its structural features. The formyl group enhances hydrogen bonding capabilities, allowing for better interaction with biological targets such as enzymes and receptors. This interaction may lead to alterations in enzyme activity or receptor signaling pathways, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
MFPC can be compared with other pyridine derivatives to highlight its unique properties:
Compound | Key Functional Groups | Biological Activity |
---|---|---|
Methyl 5-methoxypyridine-3-carboxylate | Methoxy group | Moderate antimicrobial activity |
Methyl 5-formylpyridine-3-carboxylic acid | Carboxylic acid | Low solubility, limited bioactivity |
Methyl 5-formyl-6-methoxypyridine-3-carboxylate | Both formyl and methoxy groups | Enhanced reactivity and bioactivity |
Future Directions
Given its promising biological activities, further research on MFPC is warranted. Potential areas for investigation include:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate specific molecular targets and pathways affected by MFPC.
- Formulation Development : To enhance bioavailability and target delivery systems for improved therapeutic outcomes.
Properties
IUPAC Name |
tris[(4-nitrophenyl)methyl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N3O10P/c25-22(26)19-7-1-16(2-8-19)13-32-35(31,33-14-17-3-9-20(10-4-17)23(27)28)34-15-18-5-11-21(12-6-18)24(29)30/h1-12H,13-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVYCNYEQFSMLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N3O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70322625 | |
Record name | Tris(p-nitrobenzyl) Phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70322625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66777-93-3 | |
Record name | Tris(4-nitrobenzyl) phosphate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(p-nitrobenzyl) Phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70322625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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